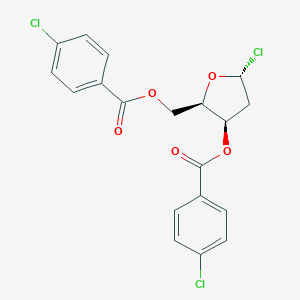

3,5-Bis-o-(4-chlorobenzoyl)-2-deoxypentofuranosyl chloride

Vue d'ensemble

Description

3,5-Bis-o-(4-chlorobenzoyl)-2-deoxypentofuranosyl chloride is a chemical compound extensively employed in the biomedical industry . It manifests intricate bioactive properties precise to certain molecular targets . This multifaceted compound offers unprecedented prospects for therapeutic interventions and holds promise as an indispensable probe in the ever-evolving landscape of drug discovery and development initiatives .

Molecular Structure Analysis

The molecular formula of 3,5-Bis-o-(4-chlorobenzoyl)-2-deoxypentofuranosyl chloride is C19H15Cl3O5 . The molecular weight is 429.68 . The IUPAC name is [(2R,3S)-5-chloro-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate .Physical And Chemical Properties Analysis

The compound is a white to off-white powder . It has a predicted boiling point of 530.6±50.0°C and a predicted density of 1.46±0.1 g/cm3 . It should be stored at 2-8°C .Applications De Recherche Scientifique

Stereoselective Synthesis

The compound has been utilized in the stereoselective synthesis of anomers of 5-substituted 2'-deoxyuridines. Through a substitution reaction with 5-substituted 2,4-bis(trimethylsilyloxy)pyrimidines, the presence of p-nitrophenol and organic bases can influence the stereoselective formation of β and α anomers, respectively. The process's stereoselectivity varies with the substituents at the 5-position of disilylpyrimidines, additives, and reagent concentration, highlighting its role in synthesizing α and β anomers of 5-substituted 2′-deoxy-uridines through deacylation steps (Aoyama, 1987).

Polymer Synthesis

In polymer science, 3,5-Bis(trimethylsiloxy)benzoyl chloride, a related compound, was polycondensed with N,N'-bis(trimethylsilyl)bisaniline-P in bulk, varying the feed ratio to prepare star-shaped hyperbranched polyesters. This process effectively controlled the average degree of polymerization through the monomer/comonomer ratio. The modification of these polymers with different acid chlorides has led to varied solubilities and glass-transition temperatures, demonstrating the compound's versatility in synthesizing and modifying polymeric materials with specific end-group functionalities (Kricheldorf, Bolender, & Wollheim, 1999).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, and avoiding contact with skin and eyes .

Propriétés

IUPAC Name |

[5-chloro-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl3O5/c20-13-5-1-11(2-6-13)18(23)25-10-16-15(9-17(22)26-16)27-19(24)12-3-7-14(21)8-4-12/h1-8,15-17H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHCZULNFYDPPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1Cl)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944353 | |

| Record name | 3,5-Bis-O-(4-chlorobenzoyl)-2-deoxypentofuranosyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21740-23-8 | |

| Record name | NSC140594 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Bis-O-(4-chlorobenzoyl)-2-deoxypentofuranosyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [5-chloro-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.